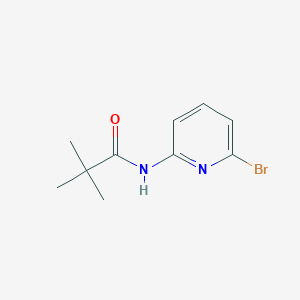

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-10(2,3)9(14)13-8-6-4-5-7(11)12-8/h4-6H,1-3H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZYPPHLDZUUCCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=NC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432854 | |

| Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221087-47-4 | |

| Record name | N-(6-Bromopyridin-2-yl)-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(6-bromopyridin-2-yl)pivalamide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-(6-bromopyridin-2-yl)pivalamide and its Synthetic Strategy

N-(6-bromopyridin-2-yl)pivalamide is a key heterocyclic building block in the landscape of modern medicinal chemistry and materials science. Its structure, featuring a pivaloyl-protected aminopyridine core, offers a versatile scaffold for the synthesis of more complex molecules. The bromo-substituent at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the introduction of diverse functionalities. The pivaloyl group, a bulky tert-butylcarbonyl moiety, serves as a robust protecting group for the 2-amino functionality, allowing for selective reactions at other positions of the pyridine ring. This strategic protection is crucial in multi-step syntheses, preventing unwanted side reactions and enabling precise molecular construction.

This guide provides a comprehensive overview of a reliable protocol for the synthesis of N-(6-bromopyridin-2-yl)pivalamide, delving into the mechanistic rationale behind the experimental choices, detailed operational instructions, and thorough characterization of the final product.

Core Synthesis: Acylation of 2-Amino-6-bromopyridine

The most direct and widely employed route to N-(6-bromopyridin-2-yl)pivalamide is the N-acylation of 2-amino-6-bromopyridine with pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution, where the exocyclic amino group of the pyridine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pivaloyl chloride.

Mechanistic Insights: The Rationale Behind Reagent Selection

The choice of reagents and reaction conditions is critical for achieving a high yield and purity of the desired product.

-

The Nucleophile: 2-Amino-6-bromopyridine: The nucleophilicity of the amino group in 2-aminopyridine is influenced by the electronic properties of the pyridine ring. The ring nitrogen is electron-withdrawing, which generally reduces the basicity and nucleophilicity of the exocyclic amino group compared to aniline. However, the amino group at the 2-position can be readily acylated under appropriate conditions.

-

The Acylating Agent: Pivaloyl Chloride: Pivaloyl chloride is a highly reactive acylating agent due to the electron-withdrawing nature of the chlorine atom, which makes the carbonyl carbon highly electrophilic. The bulky tert-butyl group of the pivaloyl moiety can also influence the reactivity and stability of the resulting amide.

-

The Solvent and Base: Pyridine: In this synthesis, pyridine serves a dual role. It acts as a solvent, providing a medium for the reaction to occur. More importantly, it functions as a base to neutralize the hydrochloric acid (HCl) that is generated as a byproduct of the acylation reaction. The removal of HCl is essential to drive the reaction to completion, as its accumulation would protonate the starting aminopyridine, rendering it non-nucleophilic. The use of pyridine as the base is convenient as it is also the solvent, simplifying the reaction setup.

Experimental Protocol

This protocol outlines a detailed procedure for the synthesis of N-(6-bromopyridin-2-yl)pivalamide.

Materials and Equipment:

-

2-Amino-6-bromopyridine

-

Pivaloyl chloride

-

Anhydrous pyridine

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for work-up and purification

-

Column chromatography setup (silica gel)

-

Thin-layer chromatography (TLC) plates and developing chamber

Safety Precautions:

-

Pivaloyl chloride is corrosive, lachrymatory, and reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.[1]

-

Pyridine is a flammable and toxic liquid with a strong, unpleasant odor. It should also be handled in a fume hood, and appropriate PPE should be worn.[2]

-

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction, which could hydrolyze the pivaloyl chloride.

Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-6-bromopyridine (1.0 eq.) in anhydrous pyridine (approximately 5-10 mL per gram of aminopyridine).

-

Cooling: Cool the solution to 0 °C in an ice bath. This is crucial to control the exothermic nature of the acylation reaction and to minimize potential side reactions.

-

Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.1-1.2 eq.) dropwise to the cooled and stirring solution via a dropping funnel over a period of 15-20 minutes. A slight excess of the acylating agent is used to ensure complete consumption of the starting aminopyridine.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate). The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the progression of the reaction.

-

Work-up:

-

Once the reaction is complete, carefully quench the reaction by slowly adding water to the reaction mixture while cooling in an ice bath.

-

Transfer the mixture to a separatory funnel and add dichloromethane (DCM). .

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove any remaining pyridine and HCl), and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is typically a solid. It can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. The fractions containing the pure product, as identified by TLC, are collected and the solvent is evaporated to yield N-(6-bromopyridin-2-yl)pivalamide as a solid.

Data Summary and Characterization

The following table summarizes the key quantitative data for the synthesis of N-(6-bromopyridin-2-yl)pivalamide.

| Parameter | Value |

| Starting Material | 2-Amino-6-bromopyridine |

| Reagent | Pivaloyl chloride |

| Solvent/Base | Anhydrous Pyridine |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 2-4 hours |

| Purification Method | Column Chromatography |

| Expected Yield | 70-90% (typical) |

Characterization of N-(6-bromopyridin-2-yl)pivalamide:

The identity and purity of the synthesized N-(6-bromopyridin-2-yl)pivalamide should be confirmed by various analytical techniques.

-

Appearance: White to off-white solid.

-

Melting Point: The melting point of the purified product should be determined and compared with literature values if available. For a related compound, 2-acetyl-6-bromopyridine, the melting point is 51-55 °C, suggesting the pivalamide derivative will also be a solid at room temperature.[3]

-

¹H NMR Spectroscopy: The ¹H NMR spectrum should show characteristic signals for the pivaloyl group (a singlet for the nine tert-butyl protons) and the protons of the bromopyridine ring.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the amide, the quaternary carbon and the methyl carbons of the pivaloyl group, and the carbons of the pyridine ring.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the amide carbonyl group (C=O) typically in the range of 1660-1690 cm⁻¹, and a band for the N-H stretching vibration around 3200-3400 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The spectrum should show the molecular ion peak corresponding to the calculated mass of C₁₀H₁₃BrN₂O.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of N-(6-bromopyridin-2-yl)pivalamide.

Sources

N-(6-bromopyridin-2-yl)pivalamide chemical structure

An In-Depth Technical Guide to N-(6-bromopyridin-2-yl)pivalamide: Synthesis, Characterization, and Application

Abstract

N-(6-bromopyridin-2-yl)pivalamide is a pivotal synthetic intermediate, leveraging the unique electronic properties and reactivity of the substituted pyridine ring. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and a detailed, field-proven protocol for its synthesis via nucleophilic acyl substitution. We delve into the mechanistic rationale behind the synthetic strategy, methods for spectroscopic characterization, and the compound's significant role as a versatile building block in medicinal chemistry and drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to utilize this valuable intermediate for the synthesis of complex molecular architectures.

Introduction: The Pyridine Scaffold in Modern Chemistry

Heterocyclic compounds are cornerstones of medicinal chemistry, with nitrogen-containing rings being particularly prominent in approved therapeutics.[1] Among these, the pyridine ring is considered a "privileged scaffold" due to its presence in a multitude of biologically active molecules and its ability to engage in critical hydrogen bonding and π-stacking interactions with biological targets.[2] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's steric and electronic properties, which is a key strategy in modern drug design.

N-(6-bromopyridin-2-yl)pivalamide emerges as a highly valuable intermediate in this context. It incorporates three key features:

-

A 2-Aminopyridine Core: The foundational structure for numerous ligands and bioactive agents.

-

A Pivaloyl Protecting Group: The bulky tert-butyl group offers steric hindrance and modulates the reactivity of the amino group, while the amide linkage itself is a common feature in pharmaceuticals.

-

A Bromine Handle: The bromine atom at the 6-position is an exceptionally versatile functional group, serving as a prime site for post-synthetic modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the construction of complex molecular libraries.[3]

This guide provides the essential technical knowledge to synthesize, validate, and strategically employ N-(6-bromopyridin-2-yl)pivalamide in research and development programs.

Physicochemical and Structural Properties

The fundamental properties of N-(6-bromopyridin-2-yl)pivalamide are summarized below. These data are critical for experimental design, safety assessment, and analytical characterization.

| Property | Value | Source |

| IUPAC Name | N-(6-bromopyridin-2-yl)-2,2-dimethylpropanamide | N/A |

| CAS Number | 221087-47-4 | [4] |

| Molecular Formula | C₁₀H₁₃BrN₂O | [4] |

| Molecular Weight | 257.13 g/mol | |

| Appearance | White to off-white solid | |

| InChI Key | OZYPPHLDZUUCCI-UHFFFAOYSA-N | [4] |

| Purity | Typically ≥95% | [4] |

Chemical Structure Visualization

The structural formula of N-(6-bromopyridin-2-yl)pivalamide is presented below, illustrating the connectivity of the pivalamide group and the bromine atom to the central pyridine ring.

Caption: Chemical structure of N-(6-bromopyridin-2-yl)pivalamide.

Synthesis and Mechanistic Rationale

Retrosynthetic Analysis

The most logical and industrially scalable synthesis of N-(6-bromopyridin-2-yl)pivalamide involves the formation of the central amide bond. A retrosynthetic disconnection across the C-N amide bond directly points to two readily available commercial precursors: 2-amino-6-bromopyridine and pivaloyl chloride . This approach is favored for its high efficiency, atom economy, and straightforward execution.

Synthetic Pathway and Mechanism

The synthesis proceeds via a classic nucleophilic acyl substitution reaction. The primary amino group of 2-amino-6-bromopyridine acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of pivaloyl chloride.[5] The reaction generates hydrogen chloride (HCl) as a byproduct, which would protonate the starting amine or the pyridine nitrogen, rendering it non-nucleophilic and halting the reaction.

Causality of Experimental Choice: To prevent this self-quenching, a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is required.[6] The base acts as an acid scavenger, irreversibly neutralizing the generated HCl to form a stable ammonium salt, thereby driving the reaction to completion. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to ensure solubility of the reactants and prevent unwanted side reactions with the acyl chloride.

Detailed Experimental Protocol

This protocol describes a robust and scalable method for the preparation of N-(6-bromopyridin-2-yl)pivalamide.

Materials and Equipment

-

Reactants: 2-Amino-6-bromopyridine (1.0 eq), Pivaloyl chloride (1.1 eq), Triethylamine (1.2 eq).

-

Solvent: Anhydrous Dichloromethane (DCM).

-

Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice-water bath, standard laboratory glassware for extraction and filtration, rotary evaporator, recrystallization apparatus.

Step-by-Step Methodology

-

Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-6-bromopyridine (1.0 eq) and anhydrous DCM. Begin stirring to dissolve the solid.

-

Base Addition: Add triethylamine (1.2 eq) to the solution. Cool the flask to 0 °C using an ice-water bath. Rationale: The acylation is exothermic; initial cooling helps to control the reaction rate and minimize side products.

-

Acyl Chloride Addition: Dissolve pivaloyl chloride (1.1 eq) in a small volume of anhydrous DCM and transfer it to a dropping funnel. Add the pivaloyl chloride solution dropwise to the cooled, stirring reaction mixture over 20-30 minutes. A white precipitate (triethylammonium chloride) will form.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up:

-

Quench the reaction by slowly adding deionized water.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Wash the organic layer sequentially with 1M HCl (to remove excess triethylamine), saturated sodium bicarbonate solution (to remove residual acid), and brine (to remove residual water).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

-

For higher purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford N-(6-bromopyridin-2-yl)pivalamide as a pure crystalline solid.[6]

-

Synthesis Workflow Diagram

Caption: Experimental workflow for the synthesis of N-(6-bromopyridin-2-yl)pivalamide.

Spectroscopic Characterization

Structural confirmation of the synthesized product is achieved through standard spectroscopic techniques. The expected data are as follows:

-

¹H NMR: The spectrum should show a sharp singlet around 1.3 ppm integrating to 9 protons (the tert-butyl group). The three aromatic protons on the pyridine ring will appear as a triplet and two doublets in the 7.0-8.0 ppm region. A broad singlet, corresponding to the N-H proton of the amide, is expected further downfield.

-

¹³C NMR: Key signals include those for the methyl carbons and the quaternary carbon of the pivaloyl group, a signal for the amide carbonyl carbon (typically ~176 ppm), and six distinct signals for the carbons of the bromopyridine ring.

-

Infrared (IR) Spectroscopy: A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch (Amide I band) is characteristic. An N-H stretching vibration should be visible around 3300 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will exhibit a distinctive isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom. Two peaks of nearly equal intensity will be observed at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br isotopes (e.g., ~256 and ~258 amu).

Applications in Research and Development

N-(6-bromopyridin-2-yl)pivalamide is not typically an end-product but rather a strategic intermediate for building more complex molecules.

-

Scaffold for Cross-Coupling: The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkyl, or alkyne groups at the 6-position, providing rapid access to diverse chemical libraries for screening.

-

Medicinal Chemistry Building Block: Substituted 2-aminopyridines are integral components of numerous kinase inhibitors and other targeted therapeutics.[7] This intermediate serves as a precursor for such molecules, where the pivaloyl group can be retained as a bulky substituent or removed under harsh conditions if necessary. The bromopyridine motif itself is found in a range of bioactive compounds and approved drugs.[8]

-

Agrochemical Synthesis: The functionalized pyridine core is also relevant in the agrochemical industry for creating novel pesticides and herbicides.[3]

Safety and Handling

Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. The synthesis should be conducted in a well-ventilated fume hood.

-

Pivaloyl Chloride: This reagent is corrosive and lachrymatory. It reacts violently with water and should be handled with extreme care under anhydrous conditions.[5]

-

2-Amino-6-bromopyridine: May cause skin, eye, and respiratory irritation.

-

Dichloromethane: A volatile solvent with associated health risks; handling should be minimized outside of a fume hood.

Conclusion

N-(6-bromopyridin-2-yl)pivalamide is a high-value, versatile chemical intermediate whose utility is rooted in its straightforward and efficient synthesis. The strategic placement of a bulky pivaloyl group and a reactive bromine handle on the privileged pyridine scaffold makes it an indispensable tool for chemists in both academic and industrial settings. The robust synthetic protocol and clear characterization data presented in this guide provide a solid foundation for its application in the discovery and development of novel chemical entities.

References

-

PubChem. N-(6-bromopyridin-2-yl)acetamide. National Center for Biotechnology Information.

-

Sigma-Aldrich. N-(2-Bromopyridin-3-yl)pivalamide. Merck KGaA.

-

CymitQuimica. This compound.

-

Sigma-Aldrich. 2-Acetyl-6-bromopyridine. Merck KGaA.

-

Labsolu. N-(6-Chloropyridin-2-yl)pivalamide.

-

Georgia Southern University. Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Digital Commons@Georgia Southern.

-

MOLBASE. N-(2-bromo-6-chlorophenyl)pivalamide.

-

Sigma-Aldrich. N-(2-Bromopyridin-3-yl)pivalamide AldrichCPR. Merck KGaA.

-

BLD Pharm. 2-Bromopyridine.

-

ResearchGate. Generation of N -Acylpyridinium Ions from Pivaloyl Chloride and Pyridine Derivatives by Means of Silyl Triflates.

-

Taylor & Francis Online. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery.

-

ResearchGate. Any advice on the preparation of 2-amino-6-bromopyridine.

-

ResearchGate. New hybrid bromopyridine-chalcones as in vivo phase II enzyme inducers: potential chemopreventive agents.

-

Google Patents. Process for making 2-bromopyridine.

-

Patsnap. Pivaloyl chloride patented technology retrieval search results.

-

Sigma-Aldrich. 2-Amino-6-bromopyridine. Merck KGaA.

-

MDPI. Recent Advances: Heterocycles in Drugs and Drug Discovery.

-

ChemSpider. N-pivaloylation of an amine. Royal Society of Chemistry.

-

Chem-Impex. 2-Amino-6-bromopyridine.

-

Semantic Scholar. pivaloyl chloride.

-

Google Patents. Preparation method of amino pyridine bromide compound.

-

MDPI. The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks.

-

National Institutes of Health. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations.

-

ResearchGate. The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidi nyl]-N '-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Pivaloyl Chloride: Properties and Synthesis Applications.

Sources

- 1. Recent Advances: Heterocycles in Drugs and Drug Discovery [mdpi.com]

- 2. Recent developments in the utilization of pyridones as privileged scaffolds in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound [cymitquimica.com]

- 5. nbinno.com [nbinno.com]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Discovery of Novel Pyridin-2-yl Urea Inhibitors Targeting ASK1 Kinase and Its Binding Mode by Absolute Protein–Ligand Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Pivaloyl Group on Pyridine: A Dual-Role Moiety for Protection and Activation

An In-depth Technical Guide:

Executive Summary

In the intricate landscape of synthetic organic chemistry, particularly in the functionalization of heteroaromatic systems, the pyridine nucleus presents a formidable challenge. Its inherent electron-deficient nature deactivates it towards electrophilic substitution, while its aromatic stability tempers its reactivity towards nucleophiles. This guide provides a comprehensive exploration of the pivaloyl group (Piv) as a strategic tool to modulate the reactivity of pyridine. We will dissect the dual functionality of the pivaloyl group: first as a robust protecting group for the pyridine nitrogen, and second as a potent activating group that disrupts aromaticity, paving the way for targeted nucleophilic additions. This whitepaper offers researchers, scientists, and drug development professionals a synthesis of mechanistic principles, field-proven protocols, and critical insights into the stability and reactivity of N-pivaloylpyridinium species, establishing a framework for its rational application in complex synthetic endeavors.

Introduction: Navigating the Reactivity of the Pyridine Ring

The pyridine ring is a cornerstone structural motif in a vast array of pharmaceuticals, agrochemicals, and materials.[1] However, its intrinsic electronic properties—a π-deficient system resulting from the electronegative nitrogen atom—render direct C-H functionalization non-trivial.[2][3] Electrophilic aromatic substitution is sluggish and typically requires harsh conditions, while nucleophilic substitution is generally limited to reactions like the Chichibabin amination or requires the presence of a good leaving group.[4][5]

A powerful strategy to overcome these limitations involves the temporary N-functionalization of the pyridine ring. Acylation of the pyridine nitrogen with a group like pivaloyl chloride transforms the neutral, aromatic pyridine into a positively charged N-acylpyridinium salt.[2][6] This transformation has two profound consequences:

-

Enhanced Electrophilicity: The N-acyl group acts as a strong electron-withdrawing group, significantly lowering the energy of the LUMO of the pyridine ring system. This dramatically increases the ring's susceptibility to attack by a wide range of nucleophiles.[7]

-

Disruption of Aromaticity: Upon nucleophilic addition, the aromatic sextet is broken, leading to the formation of stable, non-aromatic dihydropyridine derivatives. These intermediates can then be further manipulated or rearomatized.

The pivaloyl group, with its sterically demanding tert-butyl moiety, offers unique advantages in this context. Its bulk can influence the regioselectivity of nucleophilic attack and provides significant steric protection to the otherwise labile N-acyl linkage, enhancing its stability compared to less hindered acyl groups like acetyl.[7][8]

Part I: Protection and Activation via N-Pivaloylation

The formation of the N-pivaloylpyridinium ion is the crucial first step in leveraging this chemistry. The reaction involves the nucleophilic attack of the pyridine nitrogen on the electrophilic carbonyl carbon of pivaloyl chloride.

Mechanism of N-Acylation: The Role of Catalysis

While pyridine can react directly with pivaloyl chloride, the reaction is often accelerated by a nucleophilic catalyst, most commonly 4-(dimethylamino)pyridine (DMAP).[9]

-

Uncatalyzed Pathway: Pyridine itself acts as the nucleophile, attacking pivaloyl chloride to form the N-pivaloylpyridinium chloride salt. This is a reversible process, and the equilibrium may not strongly favor the product without a means to sequester the HCl byproduct.[6]

-

Pyridine-Catalyzed Pathway: In many acylation reactions, pyridine serves as a mild base to neutralize the generated HCl.[10] It can also act as a nucleophilic catalyst, forming the N-pivaloylpyridinium ion, which is a more reactive acylating agent than pivaloyl chloride itself.[6][11]

-

DMAP-Catalyzed Pathway: DMAP is a superior nucleophilic catalyst due to the ability of the dimethylamino group to stabilize the positive charge in the resulting N-acylpyridinium intermediate through resonance.[12][13] It reacts with pivaloyl chloride to form a highly reactive N-pivaloyldimethylaminopyridinium ion. This intermediate is then readily attacked by the substrate (in this case, another pyridine molecule, though this is more relevant for acylating less nucleophilic substrates like alcohols), regenerating the DMAP catalyst.[12][14]

Caption: Catalytic cycle for DMAP-mediated N-pivaloylation of pyridine.

Experimental Protocol 1: Synthesis of N-Pivaloylpyridinium Chloride

This protocol describes a standard laboratory procedure for the formation of the N-pivaloylpyridinium salt.

Materials:

-

Pyridine (dried over KOH)

-

Pivaloyl chloride (freshly distilled)

-

Anhydrous Dichloromethane (DCM)

-

Round-bottom flask with magnetic stirrer

-

Inert atmosphere setup (Nitrogen or Argon)

Procedure:

-

Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.

-

Reagents: Dissolve pyridine (1.0 eq) in anhydrous DCM (approx. 0.5 M solution).

-

Addition: Charge the dropping funnel with pivaloyl chloride (1.05 eq) dissolved in a small amount of anhydrous DCM.

-

Reaction: Cool the pyridine solution to 0 °C using an ice bath. Add the pivaloyl chloride solution dropwise over 15-20 minutes with vigorous stirring. A precipitate will likely form.

-

Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up: The resulting N-pivaloylpyridinium chloride is often used in situ for subsequent reactions due to its hygroscopic nature. If isolation is required, the solvent can be removed under reduced pressure, and the resulting solid should be stored under strictly anhydrous conditions.

Causality: The use of anhydrous conditions is critical as N-acylpyridinium salts are susceptible to hydrolysis.[15] The slight excess of pivaloyl chloride ensures complete consumption of the pyridine. Dropwise addition at 0 °C helps to control the exothermicity of the reaction.

Part II: Reactivity Profile of the N-Pivaloylpyridinium Ion

Once formed, the N-pivaloylpyridinium ion is a potent electrophile. Nucleophilic attack is highly favored at the C2 and C4 positions, as the negative charge in the resulting intermediate can be delocalized onto the electronegative nitrogen atom.[7][16]

Regioselectivity: C2 vs. C4 Attack

The regioselectivity of nucleophilic addition is a subject of debate and is influenced by several factors:

-

Electronic Effects: Both C2 and C4 positions are electronically activated.

-

Steric Effects: The bulky pivaloyl group at the nitrogen atom can sterically hinder the approach of a nucleophile to the adjacent C2 and C6 positions. This often leads to a preference for attack at the less hindered C4 position, especially with bulky nucleophiles.[7]

Stability and Compatibility

The utility of a protecting group is defined by its stability under various reaction conditions and its selective removal. The N-pivaloyl group is known for its relative robustness.

| Condition/Reagent Class | Stability of N-Pivaloylpyridinium Ion | Rationale & Commentary |

| Aqueous Acid (pH < 4) | Moderate to Low | Susceptible to hydrolysis, although slower than less hindered N-acyl groups. The positive charge on the ring makes it less susceptible to protonation, but direct water attack on the carbonyl is possible. |

| Aqueous Base (pH > 9) | Low | Readily undergoes hydrolysis to release pyridine and pivalate. This is the basis for its deprotection.[8] |

| Organometallic Reagents | Low (Reactive) | Readily attacked by Grignard reagents, organolithiums, and organocuprates to form 1,2- or 1,4-dihydropyridines.[7] This is a primary application. |

| Reducing Agents (e.g., NaBH₄) | Low (Reactive) | The pyridinium ion is readily reduced to form tetrahydropyridines. |

| Oxidizing Agents | High | The pyridine ring is already electron-deficient and generally resistant to further oxidation. |

| Standard Hydrogenation (H₂/Pd) | Moderate | The pyridinium moiety can be reduced, but conditions can often be found to selectively react with other functional groups. |

Experimental Protocol 2: C4-Alkylation of Pyridine via Pivaloyl Activation

This protocol demonstrates the use of the N-pivaloylpyridinium intermediate for a C-C bond-forming reaction with a Grignard reagent.

Procedure:

-

Activation: Prepare the N-pivaloylpyridinium chloride in situ in anhydrous THF at 0 °C as described in Protocol 1.

-

Nucleophile Addition: Cool the suspension of the N-pivaloylpyridinium salt to -78 °C (dry ice/acetone bath). Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq) dropwise via syringe.

-

Reaction: Stir the reaction at -78 °C for 2-3 hours. The color of the reaction may change significantly.

-

Quenching: Quench the reaction at low temperature by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The resulting 1,4-dihydropyridine product is often unstable and prone to air oxidation. It can be purified by flash chromatography on silica gel, often eluting with a hexanes/ethyl acetate mixture. Alternatively, it can be directly subjected to oxidation (e.g., with DDQ or manganese dioxide) to afford the substituted pyridine.

Self-Validation: The success of the reaction is contingent on the rigorous exclusion of moisture and air. The low temperature (-78 °C) is crucial for controlling the reactivity of the organometallic reagent and preventing side reactions. The choice of quenching agent (NH₄Cl) provides a mild workup to hydrolyze magnesium salts without promoting unwanted side reactions.

Caption: Workflow for the functionalization of pyridine via pivaloyl activation.

Part III: Deprotection Strategies

The removal of the pivaloyl group is typically accomplished by exploiting the lability of the N-acyl bond to basic hydrolysis. The steric bulk that enhances its stability also means that its removal can be more sluggish than for other acyl groups like acetyl.[8]

Mechanism of Basic Hydrolysis

Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the N-pivaloylpyridinium ion. This forms a tetrahedral intermediate which then collapses, breaking the C-N bond to release neutral pyridine and the pivalate anion.

Experimental Protocol 3: Alkaline Hydrolysis of a Pivaloyl-Protected Pyridine Derivative

This protocol provides a general method for the cleavage of the N-pivaloyl group.

Materials:

-

N-Pivaloyl-dihydropyridine derivative

-

Methanol (MeOH)

-

Potassium Carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Water

Procedure:

-

Dissolution: Dissolve the pivaloyl-protected substrate (1.0 eq) in methanol.

-

Base Addition: Add an aqueous solution of K₂CO₃ (2-3 eq, 2M solution) or NaOH (2-3 eq, 2M solution).

-

Reaction: Stir the reaction at room temperature or gently heat to 40-50 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed. This can take anywhere from 2 to 24 hours depending on the substrate.[8]

-

Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., 1M HCl) to pH ~7.

-

Extraction: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., DCM or Ethyl Acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash chromatography or distillation as required.

Causality and Trustworthiness: The choice between K₂CO₃ and NaOH depends on the substrate's sensitivity to strong bases. K₂CO₃ is a milder choice. Heating accelerates the hydrolysis, which can be slow at room temperature due to the steric hindrance of the pivaloyl group. Monitoring the reaction is crucial to prevent potential degradation of the product under prolonged basic conditions.

Conclusion

The pivaloyl group serves as a highly effective and strategic tool in pyridine chemistry. Its introduction transforms the inert pyridine ring into a versatile electrophilic intermediate, enabling a range of C-C and C-heteroatom bond-forming reactions that are otherwise inaccessible. The steric bulk of the tert-butyl moiety lends the N-pivaloylpyridinium ion a useful degree of stability and can direct the regiochemical outcome of nucleophilic additions. While its removal requires forcing conditions compared to less hindered acyl groups, standard basic hydrolysis protocols are effective. A thorough understanding of the principles of activation, reactivity, and deprotection detailed in this guide empowers chemists to rationally design synthetic routes for the efficient construction of complex, highly functionalized pyridine derivatives.

References

Sources

- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]

- 3. Pyridine: Synthesis, reactions and medicinal uses | PPTX [slideshare.net]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]

- 9. researchgate.net [researchgate.net]

- 10. echemi.com [echemi.com]

- 11. reddit.com [reddit.com]

- 12. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enantioselective acyl transfer catalysis by a combination of common catalytic motifs and electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Trivalent dialkylaminopyridine-catalyzed site-selective mono-O-acylation of partially-protected pyranosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

stability of N-(6-bromopyridin-2-yl)pivalamide under acidic conditions

An In-depth Technical Guide to the Stability of N-(6-bromopyridin-2-yl)pivalamide Under Acidic Conditions

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the stability of N-(6-bromopyridin-2-yl)pivalamide in acidic environments. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its degradation, outlines robust experimental protocols for stability assessment, and offers field-proven insights into data interpretation and its implications for pharmaceutical formulation.

Introduction: The Imperative of Acid Stability in Drug Development

N-(6-bromopyridin-2-yl)pivalamide is a substituted pyridine derivative that holds potential as a key intermediate or active pharmaceutical ingredient (API) in modern drug discovery pipelines. Its molecular architecture, featuring a pivalamide functional group appended to a brominated pyridine core, presents a unique stability profile that warrants thorough investigation.

The assessment of a drug candidate's stability is a cornerstone of pharmaceutical development, directly impacting its quality, efficacy, and safety.[1][2] Forced degradation studies, particularly under acidic conditions, are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to elucidate a molecule's intrinsic stability and identify potential degradation products.[3][4] This guide provides the scientific framework and practical methodologies to rigorously evaluate the acid lability of N-(6-bromopyridin-2-yl)pivalamide, ensuring a self-validating system of protocols and analysis.

Molecular Structure and Physicochemical Properties

To understand the stability of N-(6-bromopyridin-2-yl)pivalamide, a close examination of its structure is essential. The molecule consists of two primary functional domains:

-

The Pivalamide Group (-NH-CO-C(CH₃)₃): This is a tertiary amide. Amides are generally the most stable carboxylic acid derivatives, requiring vigorous conditions such as strong acids or bases and heat to undergo hydrolysis.[5] The bulky tert-butyl group of the pivaloyl moiety introduces significant steric hindrance around the carbonyl carbon, which is expected to sterically shield it from nucleophilic attack, thereby slowing the rate of hydrolysis compared to less hindered amides.

-

The 6-Bromopyridine Ring: The pyridine ring is an electron-deficient aromatic system. Both the ring nitrogen and the bromine atom at the 6-position act as electron-withdrawing groups. This electronic effect can influence the reactivity of the amide linkage.

The interplay between the steric hindrance of the pivaloyl group and the electronic effects of the bromopyridine ring dictates the molecule's overall susceptibility to acid-catalyzed degradation.

The Chemical Rationale: Mechanism of Acid-Catalyzed Amide Hydrolysis

The primary degradation pathway for N-(6-bromopyridin-2-yl)pivalamide under acidic conditions is anticipated to be the hydrolysis of the amide bond. Amide hydrolysis in an acidic medium is a well-established reaction that typically requires harsh conditions.[6] The generally accepted mechanism involves several key steps.[7][8]

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by a hydronium ion (H₃O⁺). This step is critical as it renders the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack.[6]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxygen atom of the attacking water molecule to the nitrogen atom of the amide. This converts the amino group into a better leaving group (an amine).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the amine (in this case, 6-bromo-2-aminopyridine) as the leaving group.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product (pivalic acid) and regenerate the acid catalyst (H₃O⁺).

Under acidic conditions, the liberated 6-bromo-2-aminopyridine will exist as its corresponding ammonium salt.[9]

Visualization of the General Hydrolysis Mechanism

Caption: General mechanism of acid-catalyzed amide hydrolysis.

Anticipated Degradation Pathway for N-(6-bromopyridin-2-yl)pivalamide

Applying this mechanism, the hydrolysis of N-(6-bromopyridin-2-yl)pivalamide is expected to yield two primary degradation products: 6-bromo-2-aminopyridine and pivalic acid .

Caption: Expected degradation products from acid hydrolysis.

Experimental Design: A Forced Degradation Protocol

A forced degradation or stress testing study is essential to confirm the theoretical degradation pathway and assess the stability of the API.[1][2] The protocol must be designed to achieve a modest level of degradation, typically in the range of 5-20%, to ensure that the degradation products can be reliably detected and quantified without completely destroying the sample.[3]

Objective

To evaluate the stability of N-(6-bromopyridin-2-yl)pivalamide under various acidic conditions and to identify and characterize any resulting degradation products.

Materials & Reagents

-

N-(6-bromopyridin-2-yl)pivalamide (API reference standard)[10]

-

Hydrochloric acid (HCl), 0.1 M and 1.0 M solutions

-

Sulfuric acid (H₂SO₄), 0.1 M and 1.0 M solutions

-

Sodium hydroxide (NaOH) for neutralization, 0.1 M and 1.0 M solutions

-

HPLC-grade acetonitrile and water

-

Purified water (Milli-Q or equivalent)

-

Volumetric flasks, pipettes, and autosampler vials

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV detector.[11]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) system for peak identification.[12]

-

pH meter

-

Calibrated oven or water bath

Step-by-Step Experimental Workflow

-

Preparation of Stock Solution: Accurately weigh and dissolve a known amount of N-(6-bromopyridin-2-yl)pivalamide in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution of approximately 1 mg/mL.

-

Stress Conditions:

-

Label separate reaction vessels for each condition.

-

For each condition, transfer a precise volume of the stock solution into a vessel and add an equal volume of the acidic solution (e.g., 1 mL of stock + 1 mL of 1.0 M HCl).

-

Prepare a control sample by diluting the stock solution with the solvent mixture (e.g., 1 mL stock + 1 mL of 50:50 acetonitrile/water) to represent the T=0 timepoint.

-

Expose the samples to the stress conditions as outlined in the table below.

-

-

Timepoint Sampling: Withdraw aliquots from each reaction vessel at predetermined time intervals (e.g., 2, 6, 12, 24, and 48 hours).

-

Sample Quenching and Preparation:

-

Immediately cool the withdrawn aliquot to halt the degradation reaction.

-

Carefully neutralize the sample to approximately pH 7 using a corresponding concentration of NaOH.

-

Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

-

Filter the samples through a 0.45 µm syringe filter before injection.

-

-

Analysis: Analyze the control, T=0, and stressed samples by a validated, stability-indicating HPLC method.

Visualization of the Experimental Workflow

Caption: Workflow for an acid-forced degradation study.

Analytical Methodologies and Data Interpretation

A validated, stability-indicating analytical method is paramount for the success of the study. This method must be capable of separating the parent API from all process impurities and degradation products.[10][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse technique for stability testing due to its high sensitivity and resolving power.[11][12]

Table 1: Example HPLC Method Parameters

| Parameter | Suggested Condition | Rationale |

| Column | C18, 4.6 x 150 mm, 3.5 µm | Provides good hydrophobic retention for a broad range of compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure good peak shape for amine compounds. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic modifier for elution. |

| Gradient | 10% to 90% B over 20 min | Ensures elution of both polar (degradants) and non-polar (API) compounds. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Ensures reproducible retention times. |

| Detection | UV at 254 nm or PDA Scan | 254 nm is a common wavelength for aromatic compounds. A PDA detector provides spectral data to assess peak purity. |

| Injection Vol. | 10 µL | Standard injection volume. |

Data Analysis and Presentation

The primary output is a chromatogram showing peaks for the parent compound and any degradation products. The percentage of degradation is calculated based on the reduction in the peak area of the parent API.

Table 2: Hypothetical Forced Degradation Results (1.0 M HCl at 80°C)

| Time (hours) | API Peak Area | % API Remaining | % Degradation |

| 0 | 1,500,000 | 100.0% | 0.0% |

| 6 | 1,425,000 | 95.0% | 5.0% |

| 12 | 1,357,500 | 90.5% | 9.5% |

| 24 | 1,230,000 | 82.0% | 18.0% |

Identification of Degradants with LC-MS

To confirm the identity of the degradation products, LC-MS analysis is performed. By comparing the measured mass-to-charge ratio (m/z) of the new peaks with the theoretical masses of the expected products, their identity can be confidently assigned.

Table 3: Expected LC-MS Results for Degradation Products

| Compound | Expected Formula | Monoisotopic Mass | Expected [M+H]⁺ (m/z) |

| N-(6-bromopyridin-2-yl)pivalamide | C₁₀H₁₃BrN₂O | 256.0211 | 257.0289 |

| 6-Bromo-2-aminopyridine | C₅H₅BrN₂ | 171.9636 | 172.9714 |

| Pivalic Acid | C₅H₁₀O₂ | 102.0681 | 103.0759 |

Field Insights and Implications for Drug Development

-

Causality of Experimental Choices: The use of both a "mild" (0.1 M) and a "strong" (1.0 M) acid at elevated temperatures is a deliberate choice. It allows for the exploration of the degradation kinetics. If the compound is stable in 0.1 M HCl but degrades in 1.0 M HCl, it provides crucial information about its lability threshold.

-

Self-Validating Protocols: The protocol is designed to be self-validating. The inclusion of a T=0 control and the monitoring of mass balance (the sum of the API and all degradation products should remain constant) ensures the integrity of the results. A significant drop in mass balance might indicate the formation of non-UV active or volatile degradation products, requiring further investigation.

-

Formulation Considerations: Based on the hypothetical data, N-(6-bromopyridin-2-yl)pivalamide exhibits susceptibility to acid hydrolysis under harsh conditions. While the pivaloyl group offers considerable stability, significant degradation (e.g., >10%) within 24 hours in 1.0 M HCl at 80°C suggests that prolonged exposure to highly acidic gastric fluid could be a concern for an oral dosage form. This may necessitate the development of an enteric-coated formulation to protect the API as it passes through the stomach.

-

Regulatory Standing: Thoroughly documented forced degradation studies are a non-negotiable component of a Chemistry, Manufacturing, and Controls (CMC) submission to regulatory agencies. This data underpins the establishment of specifications, shelf-life, and recommended storage conditions.[14][15]

Conclusion

The is governed by the acid-catalyzed hydrolysis of its amide bond. While the sterically hindering pivaloyl group confers a degree of stability, the molecule is expected to degrade to 6-bromo-2-aminopyridine and pivalic acid under sufficiently stringent acidic and thermal stress. The robust experimental and analytical framework presented in this guide provides a comprehensive and scientifically sound approach to quantifying this stability, identifying degradation products, and generating the critical data required to guide formulation strategies and ensure regulatory compliance in the development of new pharmaceutical products.

References

-

Khan Academy. (n.d.). Acid and base-catalyzed hydrolysis of amides (video). Khan Academy. Retrieved from [Link][7]

-

Pharma Stability. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Pharma Stability. Retrieved from [Link][3]

-

Wang, L., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. Retrieved from [Link][16][17]

-

Jovanović, M., et al. (2024, November 2). Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination. Molecules, 29(21), 5089. Retrieved from [Link][18]

-

Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides. Chemistry LibreTexts. Retrieved from [Link][9]

-

Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link][5]

-

Hilliard, E. (2023, April 28). Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands. Georgia Southern University. Retrieved from [Link][19]

-

Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science. Retrieved from [Link][11]

-

Khan Academy. (2014, March 13). Acid and base-catalyzed hydrolysis of amides | Organic chemistry. YouTube. Retrieved from [Link][6]

-

Szinicz, L., & Worek, F. (1993). Study on the stability of the oxime HI 6 in aqueous solution. Archives of toxicology, 67(9), 649–653. Retrieved from [Link][20]

-

Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. Retrieved from [Link][21]

-

Blue, K. (2023, January 1). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC International - Chromatography Online. Retrieved from [Link][12]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. ICH. Retrieved from [Link][14]

-

National Center for Biotechnology Information. (n.d.). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. PubMed. Retrieved from [Link][17]

-

Almac Group. (n.d.). Spotlight on stability: API and drug product testing. Almac Group. Retrieved from [Link][10]

-

ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis. ResearchGate. Retrieved from [Link][8]

-

European Medicines Agency. (2025, April 11). ICH Q1 Guideline on stability testing of drug substances and drug products. European Medicines Agency. Retrieved from [Link][15]

-

MDPI. (n.d.). The Synthesis of N-(Pyridin-2-yl)-Benzamides from Aminopyridine and Trans-Beta-Nitrostyrene by Fe2Ni-BDC Bimetallic Metal–Organic Frameworks. MDPI. Retrieved from [Link][22]

-

YouTube. (2024, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis. YouTube. Retrieved from [Link][23]

-

University of Calgary. (n.d.). Ch20 : Amide hydrolysis. University of Calgary. Retrieved from [Link]

-

ASM Journals. (n.d.). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. Applied and Environmental Microbiology. Retrieved from [Link][24]

-

IJCRT.org. (n.d.). ICH GUIDELINES: STRESS DEGRADATION STUDY. IJCRT.org. Retrieved from [Link][1]

-

ResearchGate. (2025, August 10). (PDF) Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. ResearchGate. Retrieved from [Link][25]

-

European Medicines Agency. (2023, July 13). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. European Medicines Agency. Retrieved from [Link][13]

-

Asian Journal of Research in Chemistry. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Retrieved from [Link][2]

-

Chemistry Steps. (n.d.). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link][26]

-

MedCrave online. (2016, December 14). Forced Degradation Studies. MedCrave online. Retrieved from [Link][4]

-

ResearchGate. (n.d.). (PDF) Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from [Link][27]

-

MDPI. (n.d.). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. MDPI. Retrieved from [Link][28]

-

PubChem. (n.d.). N-(6-bromopyridin-2-yl)acetamide. PubChem. Retrieved from [Link][29]

Sources

- 1. ijcrt.org [ijcrt.org]

- 2. ajrconline.org [ajrconline.org]

- 3. resolvemass.ca [resolvemass.ca]

- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. almacgroup.com [almacgroup.com]

- 11. sepscience.com [sepscience.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. database.ich.org [database.ich.org]

- 15. ema.europa.eu [ema.europa.eu]

- 16. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Study of the Acidic, Basic, and Thermal Degradation Kinetics of Three Antihypertensive Drugs—Individually and in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 19. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 20. Study on the stability of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. youtube.com [youtube.com]

- 24. journals.asm.org [journals.asm.org]

- 25. researchgate.net [researchgate.net]

- 26. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

- 29. N-(6-bromopyridin-2-yl)acetamide | C7H7BrN2O | CID 10353221 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Lynchpin of Modern Synthesis: A Technical Guide to 2-Amino-6-bromopyridine and Its Derivatives

Abstract

This technical guide provides an in-depth exploration of the fundamental properties, reactivity, and applications of 2-amino-6-bromopyridine and its derivatives. As a key building block in contemporary organic synthesis, this versatile scaffold is instrumental in the development of novel pharmaceuticals and agrochemicals.[1][2] This document offers a comprehensive resource for researchers, scientists, and drug development professionals, detailing not only the core chemical characteristics of these compounds but also the practical, field-proven insights into their synthetic manipulation. We will delve into the causality behind experimental choices for key transformations and provide robust, self-validating protocols.

Core Physicochemical and Spectroscopic Profile

2-Amino-6-bromopyridine is a disubstituted pyridine derivative that serves as a crucial building block in organic synthesis.[2] Its unique architecture, featuring both an amino group and a bromine atom on the pyridine ring, renders it a versatile intermediate for the creation of a wide array of complex molecules.[2]

Physical and Chemical Properties

Commercially available as an off-white to light brown crystalline powder, 2-amino-6-bromopyridine exhibits solubility in polar organic solvents such as dimethylformamide (DMF) and is slightly soluble in water.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Citations |

| CAS Number | 19798-81-3 | [2][3] |

| Molecular Formula | C₅H₅BrN₂ | [2][3] |

| Molecular Weight | 173.01 g/mol | [2][3] |

| Appearance | Off-white to yellowish solid; White to light brown powder/crystal | [1][2] |

| Melting Point | 88-91 °C | [1][2] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents (e.g., DMF). Poor solubility in less polar solvents (e.g., chloroform). | [2] |

| pKa | 2.73±0.24 (Predicted) | |

| Storage Temperature | 0-8 °C | [1][2] |

Spectroscopic Signature

The structural characterization of 2-amino-6-bromopyridine and its derivatives is routinely accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

-

¹H NMR Spectroscopy : The proton NMR spectrum of 2-amino-6-bromopyridine typically displays characteristic signals for the aromatic protons on the pyridine ring. The electron-donating amino group and the electron-withdrawing bromine atom influence the chemical shifts of these protons.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides valuable information about the carbon framework of the molecule, with distinct signals for each of the five carbon atoms in the pyridine ring.

-

IR Spectroscopy : The IR spectrum of 2-amino-6-bromopyridine is characterized by absorption bands corresponding to the N-H stretching vibrations of the primary amine group, typically observed in the region of 3250-3480 cm⁻¹.[4] The C-Br stretching vibration and the characteristic aromatic C-H and C=C stretching and bending vibrations are also present.

Synthesis of the 2-Amino-6-bromopyridine Scaffold

Several synthetic routes to 2-amino-6-bromopyridine have been reported, each with its own advantages and limitations. The choice of a particular method often depends on factors such as the availability of starting materials, desired scale, and environmental considerations.

One common laboratory-scale synthesis involves the amination of 2,6-dibromopyridine. A detailed protocol for this transformation is provided below.

Experimental Protocol: Synthesis of 2-Amino-6-bromopyridine from 2,6-Dibromopyridine

Materials:

-

2,6-Dibromopyridine

-

Concentrated ammonia solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Cyclohexane

-

Silica gel

Equipment:

-

Steel autoclave with a glass liner

-

Heating jacket

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Sublimation apparatus

Procedure:

-

Suspend 10.00 g (42.2 mmol) of 2,6-dibromopyridine in 50 mL of concentrated ammonia in a steel autoclave equipped with a glass liner.

-

Seal the autoclave and heat to 190°C using a heating jacket for 6 hours. The pressure will rise to approximately 25 bar.

-

After cooling and depressurizing the autoclave, transfer the reaction mixture to a separatory funnel and add 100 mL of ethyl acetate for phase separation.

-

Separate the layers and extract the aqueous phase twice with 100 mL portions of ethyl acetate.

-

Combine the organic phases, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Dissolve the residue in 250 mL of a 1:1 (v/v) mixture of cyclohexane and ethyl acetate to precipitate the by-product, 2,6-diaminopyridine.

-

Filter the solution through a short silica gel column (5 x 20 cm) and wash with an additional 250 mL of the cyclohexane/ethyl acetate mixture.

-

Remove the solvent under reduced pressure.

-

Purify the resulting residue by sublimation at 90°C and 10⁻¹ mbar to yield 6.49 g (37.5 mmol, 88.9% yield) of 6-bromo-2-aminopyridine as a white solid.

Chemical Reactivity and Key Transformations

The dual functionality of 2-amino-6-bromopyridine, possessing both a nucleophilic amino group and a bromine atom amenable to cross-coupling reactions, makes it a highly versatile building block.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the context of 2-amino-6-bromopyridine, the bromine atom can be readily displaced by a variety of organic substituents using a palladium catalyst and a suitable boronic acid or ester. This reaction is instrumental in the synthesis of 2-amino-6-arylpyridine derivatives, which are prevalent motifs in many biologically active compounds.

A general protocol for the Suzuki-Miyaura coupling of 2-bromopyridines has been developed, often employing a palladium acetate catalyst in the presence of a suitable ligand and base.[5] The reaction conditions can be tuned to accommodate a wide range of aryl and heteroaryl boronic acids.

Caption: Generalized scheme of the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[6][7] This transformation allows for the substitution of the bromine atom in 2-amino-6-bromopyridine with a wide range of primary and secondary amines, providing access to a diverse array of 2,6-diaminopyridine derivatives.

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to afford the desired product and regenerate the Pd(0) catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate the catalytic cycle.[8]

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Applications in Medicinal and Agrochemical Chemistry

The 2-amino-6-substituted pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a multitude of compounds with diverse biological activities. 2-Amino-6-bromopyridine serves as a key intermediate in the synthesis of potent pharmaceuticals, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1][2] Its utility extends to the agrochemical sector, where it is a building block for the synthesis of herbicides and pesticides.[1]

The ability to readily introduce a wide range of functional groups at the 6-position through cross-coupling reactions allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules, making 2-amino-6-bromopyridine an invaluable tool in the drug discovery and development process.

Safety and Handling

2-Amino-6-bromopyridine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a dust mask.[2] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2][3] Store in a cool, dry, and well-ventilated area in a tightly sealed container.[2]

Conclusion

2-Amino-6-bromopyridine and its derivatives represent a fundamentally important class of compounds in modern organic synthesis. Their unique combination of functional groups allows for a diverse range of chemical transformations, providing access to a vast chemical space of novel molecules with significant potential in pharmaceutical and agrochemical applications. This guide has provided a comprehensive overview of the core properties, synthesis, reactivity, and applications of these versatile building blocks, with the aim of empowering researchers to leverage their full potential in their scientific endeavors.

References

- 2-Amino-6-bromopyridine - Chem-Impex. (URL: )

- 2-Amino-6-bromopyridine CAS number and properties - Benchchem. (URL: )

- 2-Amino-6-bromopyridine 98 19798-81-3 - Sigma-Aldrich. (URL: )

- Synthesis of 2-amino-6-bromopyridine - Dissert

-

2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809 - PubChem. (URL: [Link])

-

2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622 - PubChem. (URL: [Link])

-

Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (URL: [Link])

-

Any advice on the preparation of 2-amino-6-bromopyridine - ResearchGate. (URL: [Link])

-

SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE | TSI Journals. (URL: [Link])

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. (URL: [Link])

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

-

2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - MDPI. (URL: [Link])

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - NIH. (URL: [Link])

-

Synthesis of 2-Bromo-6-Alkylaminopyridines, 2,6-Dialkylaminopyridines, and TREN Based Ligands - Georgia Southern Commons. (URL: [Link])

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to - SciSpace. (URL: [Link])

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (URL: [Link])

-

Structure, Vibrational Spectra, and Cryogenic MatrixPhotochemistry of 6-Bromopyridine-2-carbaldehyde: From the Single Molecule of the Compound to the Neat Crystalline Material - NIH. (URL: [Link])

-

Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. (URL: [Link])

-

Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine - PMC - PubMed Central - NIH. (URL: [Link])

-

Suzuki Coupling - Organic Chemistry Portal. (URL: [Link])

-

Buchwald–Hartwig amination - Grokipedia. (URL: [Link])

-

NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (URL: [Link])

-

Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (URL: [Link])

-

Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of - The Royal Society of Chemistry. (URL: [Link])

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 2-Amino-6-bromopyridine | C5H5BrN2 | CID 300809 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. tsijournals.com [tsijournals.com]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of N-(6-bromopyridin-2-yl)pivalamide

Introduction: Strategic Importance of 2-Amino-6-arylpyridine Scaffolds

The 2-amino-6-arylpyridine structural motif is a highly valued scaffold in modern medicinal chemistry and materials science. These compounds serve as crucial intermediates in the synthesis of a wide array of biologically active molecules, including kinase inhibitors for oncology, agents targeting central nervous system disorders, and novel organic materials.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the construction of the pivotal carbon-carbon bond that defines this class of molecules.[2]

However, the direct coupling of 2-amino-6-bromopyridine presents significant challenges. The free amino group can coordinate to the palladium catalyst, leading to catalyst inhibition or undesired side reactions, which often results in low yields and complex purification profiles.[3] To circumvent these issues, a protection strategy for the amino group is essential. This guide focuses on the use of the pivaloyl protecting group, employing N-(6-bromopyridin-2-yl)pivalamide as a stable, reliable, and highly effective substrate for Suzuki-Miyaura coupling reactions.

The pivaloyl group offers several distinct advantages:

-

Steric Hindrance: Its bulky tert-butyl moiety effectively prevents coordination of the nitrogen atom to the palladium center, thus preserving catalyst activity.

-

Electronic Effects: The electron-withdrawing nature of the amide carbonyl can modulate the reactivity of the pyridine ring, though its primary role is steric protection.

-

Stability: The pivaloyl group is robust and stable under the basic conditions typically required for the Suzuki-Miyaura reaction.

-

Controlled Deprotection: It can be reliably removed under acidic or basic conditions post-coupling to unveil the desired 2-amino functionality.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of N-(6-bromopyridin-2-yl)pivalamide in Suzuki-Miyaura coupling reactions, including mechanistic insights, optimized protocols, and strategies for product purification and deprotection.

Mechanistic Considerations: The "Why" Behind the Protocol

The success of the Suzuki-Miyaura coupling hinges on a well-understood catalytic cycle involving a palladium catalyst.[4] Understanding the function of each component is critical to troubleshooting and adapting the reaction for novel substrates.

The Catalytic Cycle

The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of N-(6-bromopyridin-2-yl)pivalamide. This is often the rate-limiting step and is facilitated by electron-rich, bulky phosphine ligands that stabilize the palladium center.[3]

-

Transmetalation: The aryl group from the boronic acid (or ester) is transferred to the palladium(II) complex. This step requires activation of the organoboron species by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium center.[5]

-

Reductive Elimination: The two organic groups (the pyridine and the newly introduced aryl group) are eliminated from the palladium center, forming the desired carbon-carbon bond of the product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

Causality Behind Experimental Choices:

-

Catalyst and Ligand Selection: For electron-rich N-heterocycles, even when protected, catalyst systems that are both highly active and resistant to inhibition are preferred. Palladium(II) acetate (Pd(OAc)₂) or palladium catalysts with bulky, electron-rich phosphine ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are often effective.[6] N-Heterocyclic Carbene (NHC)-based catalysts, such as PEPPSI-IPr, are also excellent choices due to their strong σ-donating character, which promotes high catalytic activity at low loadings.[6]

-

Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation. Inorganic bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can significantly impact the reaction rate and yield, with stronger bases sometimes being necessary for less reactive boronic acids.

-

Solvent System: Aprotic polar solvents are typically employed to ensure the solubility of all reaction components. Common choices include 1,4-dioxane, toluene, or dimethylformamide (DMF), often with the addition of water. An aqueous environment can be beneficial, facilitating the formation of the boronate "ate" complex and promoting the transmetalation step.[7]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of N-(6-bromopyridin-2-yl)pivalamide with a representative arylboronic acid, followed by the deprotection of the pivaloyl group.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the coupling of bromopyridine derivatives.[7][8]

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling reaction.

Materials and Reagents:

-

N-(6-bromopyridin-2-yl)pivalamide (1.0 equiv)

-

Arylboronic acid (1.2–1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂; 0.02–0.05 equiv)

-

SPhos (0.04–0.10 equiv)

-

Potassium Carbonate (K₂CO₃; 2.0–3.0 equiv), finely powdered

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Reaction vessel (e.g., Schlenk tube or microwave vial)

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Vessel Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add N-(6-bromopyridin-2-yl)pivalamide (1.0 equiv), the arylboronic acid (1.2 equiv), palladium(II) acetate (0.03 equiv), SPhos (0.06 equiv), and potassium carbonate (2.0 equiv).

-

Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with an inert gas (e.g., Argon) three times.

-